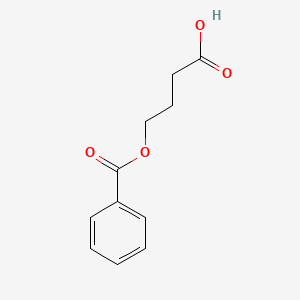

4-(Benzoyloxy)butanoic acid

CAS No.: 30436-10-3

Cat. No.: VC19660984

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30436-10-3 |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 4-benzoyloxybutanoic acid |

| Standard InChI | InChI=1S/C11H12O4/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |

| Standard InChI Key | CCCBZXGXGWZIMC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCCC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

4-(Benzoyloxy)butanoic acid consists of a four-carbon butanoic acid chain esterified with a benzoyl group at the fourth position. Key structural identifiers include:

-

IUPAC Name: 4-benzoyloxybutanoic acid

-

SMILES: C1=CC=C(C=C1)C(=O)OCCCC(=O)O

The compound’s planar benzoyl group contributes to its low water solubility and enhanced lipophilicity compared to unsubstituted butanoic acid.

Physicochemical Data

The absence of reported melting and boiling points suggests challenges in purification or instability under standard conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common method involves the acid-catalyzed esterification of γ-butyrolactone with benzyl alcohol, followed by hydrolysis:

-

Esterification:

-

Oxidation and Hydrolysis:

This route yields moderate purity, requiring subsequent recrystallization or chromatography .

Industrial Methods

A patent (EP1404638B1) describes a scalable Friedel-Crafts acylation using benzene and γ-butyrolactone in the presence of Lewis acids (e.g., AlCl₃). Key steps include:

-

Catalytic Acylation:

-

Work-Up: Quenching with NaOH, followed by acid precipitation and distillation .

This method achieves ~81% yield with 99.87% purity, suitable for bulk production .

Applications in Research and Industry

Organic Synthesis

The compound’s reactive carboxylic acid and ester groups enable diverse transformations:

-

Esterification: Conversion to methyl or ethyl esters for plasticizers.

-

Amidation: Synthesis of bioactive amides for drug candidates .

A 1988 Tetrahedron Letters study utilized it to prepare chiral auxiliaries for asymmetric synthesis .

Table 1: Comparative Bioactivity of Butanoic Acid Derivatives

Recent Research and Future Directions

Metabolic Pathway Modulation

A 2024 study highlighted its role in tracing fatty acid metabolism in Halorosellinia oceanica, revealing insights into microbial lipid biosynthesis .

Drug Delivery Systems

Ongoing research explores its use in prodrug formulations, leveraging esterase-mediated hydrolysis for targeted drug release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume